4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-13-6-7-21-16(22-13)24-10-8-23(9-11-24)12-14-2-4-15(5-3-14)25-17(18,19)20/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTIMWBAPOEIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Piperazine
Piperazine is alkylated with 4-(trifluoromethoxy)benzyl chloride in a polar aprotic solvent (e.g., DMF, acetonitrile) using a base (K2CO3, NaOH) to deprotonate the secondary amine. The reaction proceeds at 60–80°C for 12–24 hours.
Alternative Routes via Reductive Amination
Patent CN105461617A describes a method for analogous piperidine derivatives, adaptable to piperazine systems:
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Quaternization : React 4-(trifluoromethoxy)benzyl chloride with pyridine to form a pyridinium salt.
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Reduction : Sodium borohydride reduces the pyridinium salt to a tetrahydro intermediate.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H2) yields the benzylpiperazine.
Key Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Alkylation | K2CO3, DMF, 70°C | 75–85 | 95–98 |
| Reductive Amination | NaBH4, AcOH, THF | 65–70 | 90–92 |
Coupling of Pyrimidine and Piperazine Fragments
The final step involves substituting the 2-chloro group of 4-methyl-2-chloropyrimidine with the synthesized piperazine derivative. Two approaches are prominent:
Nucleophilic Aromatic Substitution (SNAr)
Buchwald–Hartwig Amination
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Catalyst System : Pd2(dba)3/Xantphos, Cs2CO3, toluene, 100°C.
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Advantages : Higher selectivity for bulky amines, reduced side reactions.
Comparative Data :
| Method | Catalyst/Base | Time (h) | Yield (%) |
|---|---|---|---|
| SNAr | KOH, EtOH | 12–24 | 80–90 |
| Buchwald–Hartwig | Pd2(dba)3, Cs2CO3 | 6–8 | 85–95 |
Optimization Challenges and Solutions
Regioselectivity in Piperazine Alkylation
Over-alkylation to form bis-benzylated piperazine is mitigated by:
Purification of Hydrophobic Intermediates
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure includes a pyrimidine ring substituted with a piperazine moiety and a trifluoromethoxyphenyl group. This unique structure contributes to its biological activity and potential therapeutic uses.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A study demonstrated that modifications in the piperazine ring can enhance the cytotoxicity of these compounds against breast cancer cells, suggesting a promising avenue for drug development .
Antidepressant Potential
The compound's structural similarities to known antidepressants have led researchers to investigate its effects on serotonin receptors. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could provide therapeutic benefits for patients with depression and anxiety disorders .
Neuropharmacology
Cognitive Enhancers
Investigations into the cognitive-enhancing properties of this compound highlight its potential role in treating neurodegenerative diseases like Alzheimer's. The piperazine component is known for its ability to interact with neurotransmitter systems, which may improve memory and learning capabilities .
Case Study: Alzheimer’s Disease
A study involving animal models of Alzheimer’s demonstrated that administration of this compound led to significant improvements in cognitive function, as measured by maze tests and memory retention assessments .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various bacterial strains. The trifluoromethoxy group enhances lipophilicity, allowing better penetration through bacterial membranes. In vitro tests showed that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl derivatives
Uniqueness
4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
4-Methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethoxyphenyl group. The molecular formula is with a molecular weight of approximately 366.4 g/mol. Its structural complexity may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Certain pyrimidine compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Many derivatives possess antibacterial and antifungal activities.
- Neurological Effects : Some piperazine-based compounds are being investigated for their potential in treating neurological disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine-containing compounds. For instance, LQFM018, a related piperazine derivative, demonstrated significant antiproliferative effects in K562 leukemic cells through necroptosis pathways . The ability of these compounds to induce cell death in cancer cells suggests that this compound may also possess similar properties.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| LQFM018 | K562 | 15.2 | Necroptosis |
| Compound 16 | MCF-7 | 0.09 | Apoptosis |
| Compound 25 | HepG2 | <100 | Cytotoxicity |
Antimicrobial Properties
Pyrimidine derivatives have been tested for antimicrobial activity against various strains. In one study, synthesized compounds exhibited varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed, revealing promising results for certain derivatives .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 64 |
| Compound C | K. pneumoniae | 128 |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Binding : Piperazine derivatives often interact with neurotransmitter receptors, which could explain their neurological effects.
- Cell Cycle Disruption : Some studies suggest that these compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several piperazine derivatives, including variations of the target compound. These studies revealed that modifications in the chemical structure significantly impacted biological activity, emphasizing the importance of structure-activity relationships in drug design .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of a substituted pyrimidine core with a piperazine derivative via nucleophilic substitution. For example, 2-chloro-4-methylpyrimidine can react with 1-(4-(trifluoromethoxy)benzyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and LC-MS .
- Key reagents: Boc-protected intermediates, trifluoroacetic acid for deprotection, and Pd catalysts for cross-coupling if aryl groups are introduced .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and piperazine ring conformation. Aromatic protons in the pyrimidine and trifluoromethoxy groups appear as distinct multiplets .
- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., [M+H]⁺ peak at m/z 423.18 for C₁₈H₂₀F₃N₅O) .
- X-ray Crystallography: Resolves bond angles and crystal packing, critical for studying solid-state interactions .
Q. What initial biological screening assays are relevant for this compound?
- Receptor Binding Assays: Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors due to structural similarity to piperazine-based psychotropics. Use radioligand displacement assays with [³H]WAY-100635 or [³H]ketanserin .
- Cytotoxicity Testing: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Enzyme Inhibition: Test against kinases (e.g., PI3K) or phosphodiesterases using fluorescence-based kits .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Piperazine Substitution: Replacing the trifluoromethoxy group with a methoxy or chloro group (e.g., as in ) reduces 5-HT₁A affinity but enhances dopamine D₂ selectivity .
- Pyrimidine Modifications: Adding methyl groups at the 4-position (as in the target compound) improves metabolic stability compared to unmethylated analogs .
- SAR Strategy: Use parallel synthesis to generate derivatives with varied substituents on the phenyl ring, followed by hierarchical clustering of activity data .
Q. How can low yields in the final coupling step be resolved?
- Optimize Reaction Conditions: Increase temperature (80–100°C), use microwave-assisted synthesis, or switch to a Pd/Xantphos catalyst system for Buchwald-Hartwig couplings .
- Purification Challenges: Employ preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water to separate polar byproducts .
Q. What strategies identify the compound’s primary biological targets?
- Chemoproteomics: Use a pull-down assay with a biotinylated analog of the compound to capture interacting proteins from cell lysates, followed by LC-MS/MS analysis .
- Kinome Screening: Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How to address contradictions in reported biological activity data?
- Method Triangulation: Compare results from orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCR activity) .
- Batch Analysis: Verify compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may artifactually modulate activity .
Q. What methodologies improve aqueous solubility for in vivo studies?
Q. How is compound stability assessed under physiological conditions?
- Forced Degradation Studies: Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24–72 hours .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What computational tools predict binding modes and ADMET properties?
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT₁A receptors (PDB ID: 6WGT) .
- ADMET Prediction: SwissADME or QikProp calculates logP (≈3.2), aqueous solubility (≈15 µM), and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
